molecular formula C4H5ClO B075936 4-Chloro-2-butyn-1-ol CAS No. 13280-07-4

4-Chloro-2-butyn-1-ol

Cat. No.: B075936
CAS No.: 13280-07-4
M. Wt: 104.53 g/mol
InChI Key: RPUJAOFSZSEVPC-UHFFFAOYSA-N
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Description

4-Chloro-2-butyn-1-ol is an organic compound with the molecular formula C4H5ClO. It is a chlorinated derivative of butynol and is characterized by the presence of a hydroxyl group and a chlorine atom attached to a butyne backbone. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-2-butyn-1-ol can be synthesized through several methods. One common method involves the reaction of 2-butyne-1,4-diol with thionyl chloride, which results in the formation of this compound . Another method involves the alkoxycarbonylation of propargyl chloride using methyl chloroformate .

Industrial Production Methods: In industrial settings, this compound is typically produced through the chlorination of 2-butyne-1,4-diol. This process involves the use of thionyl chloride or phosphorus trichloride as chlorinating agents. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-butyn-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Chloro-2-butyn-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-2-butyn-1-ol involves its reactivity due to the presence of both a hydroxyl group and a chlorine atom. The hydroxyl group can participate in hydrogen bonding and nucleophilic reactions, while the chlorine atom can undergo substitution reactions. These properties make it a versatile compound in organic synthesis .

Comparison with Similar Compounds

    2-Butyn-1-ol: Lacks the chlorine atom, making it less reactive in substitution reactions.

    4-Chloro-2-buten-1-ol: Contains a double bond instead of a triple bond, affecting its reactivity.

    4-Chloro-2-butynoic acid: An oxidized form of 4-chloro-2-butyn-1-ol.

Uniqueness: this compound is unique due to its combination of a hydroxyl group and a chlorine atom attached to a butyne backbone. This combination imparts distinct reactivity patterns, making it valuable in various synthetic applications .

Properties

IUPAC Name

4-chlorobut-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClO/c5-3-1-2-4-6/h6H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPUJAOFSZSEVPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#CCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80157804
Record name 2-Butyn-1-ol, 4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80157804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13280-07-4
Record name 4-Chloro-2-butyn-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13280-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butyn-1-ol, 4-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013280074
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butyn-1-ol, 4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80157804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chlorobut-2-yn-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the key reaction involving 4-chloro-2-butyn-1-ol discussed in the research paper?

A1: The research paper [] investigates the reaction of this compound with sodium arenesulfinates. The study focuses on the unexpected formation of disulfones as the major product in this reaction. This finding provides valuable insights into the reactivity of this compound and its potential use in organic synthesis.

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